molecular formula C10H9BrO2 B13139841 Benzoicacid,4-(1-bromoethenyl)-,methylester

Benzoicacid,4-(1-bromoethenyl)-,methylester

Cat. No.: B13139841
M. Wt: 241.08 g/mol
InChI Key: QBZHCZOBAANFBW-UHFFFAOYSA-N
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Description

Benzoicacid,4-(1-bromoethenyl)-,methylester is an organic compound with the molecular formula C10H9BrO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 1-bromoethenyl group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-(1-bromoethenyl)-,methylester typically involves the bromination of methyl 4-vinylbenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,4-(1-bromoethenyl)-,methylester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The 1-bromoethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the 1-bromoethenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Reactions: Products include 4-(1-hydroxyethenyl)benzoic acid methyl ester, 4-(1-aminoethenyl)benzoic acid methyl ester, and 4-(1-mercaptoethenyl)benzoic acid methyl ester.

    Oxidation Reactions: Products include 4-(1-bromoethyl)benzoic acid methyl ester and 4-(1-bromoethenyl)benzoic acid.

    Reduction Reactions: Products include 4-(1-bromoethyl)benzoic acid methyl ester.

Scientific Research Applications

Benzoicacid,4-(1-bromoethenyl)-,methylester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Benzoicacid,4-(1-bromoethenyl)-,methylester involves its interaction with specific molecular targets. The bromine atom in the 1-bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-bromo-: Similar structure but lacks the 1-bromoethenyl group.

    Methyl 4-vinylbenzoate: Similar structure but lacks the bromine atom.

    4-(1-Bromoethyl)benzoic acid: Similar structure but lacks the ester group.

Uniqueness

Benzoicacid,4-(1-bromoethenyl)-,methylester is unique due to the presence of both the 1-bromoethenyl group and the ester group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl 4-(1-bromoethenyl)benzoate

InChI

InChI=1S/C10H9BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3

InChI Key

QBZHCZOBAANFBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=C)Br

Origin of Product

United States

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